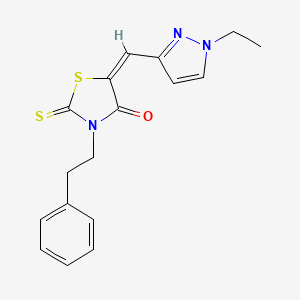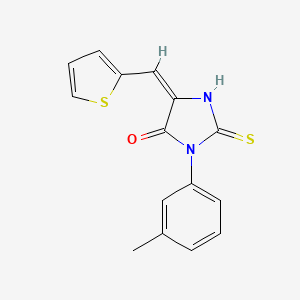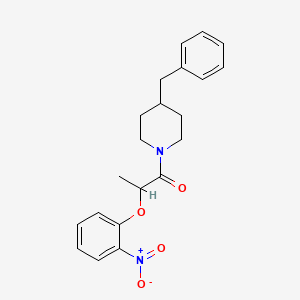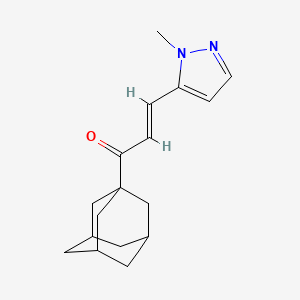![molecular formula C12H13BrN2OS2 B10943109 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-butyl-2-thioxoimidazolidin-4-one](/img/structure/B10943109.png)
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-butyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a brominated thiophene ring, a butyl group, and a thioxodihydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the brominated thiophene derivative. This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting brominated thiophene is then subjected to a series of reactions, including condensation with appropriate aldehydes or ketones, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and thioxodihydroimidazole moiety are likely to play key roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-thienyl)-1H-tetrazole
- (Z)-(5-Bromo-2-thienyl)ethanone oxime
- (5Z)-5-[(5-Bromo-2-thienyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H)-pyrimidinedione
Uniqueness
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13BrN2OS2 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-butyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13BrN2OS2/c1-2-3-6-15-11(16)9(14-12(15)17)7-8-4-5-10(13)18-8/h4-5,7H,2-3,6H2,1H3,(H,14,17)/b9-7- |
InChI Key |
VCHACXMXPIREES-CLFYSBASSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(S2)Br)/NC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(S2)Br)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10943034.png)
![1-ethyl-N-propyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10943037.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943047.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10943052.png)

![7-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10943061.png)
![7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10943066.png)
![1-(3-ethoxypropyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10943068.png)
![3-(naphthalen-2-ylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10943080.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B10943082.png)
![(5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10943092.png)


